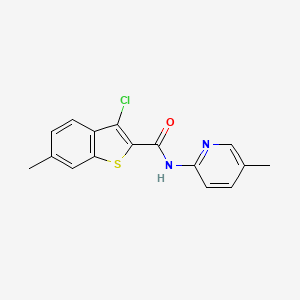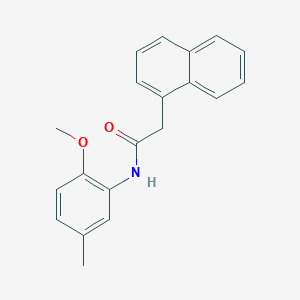
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
作用機序
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII binds to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes, such as glycogen synthesis, protein synthesis, and cell cycle regulation. Inhibition of this compound can lead to various cellular effects, such as increased glycogen synthesis, decreased protein synthesis, and altered cell cycle progression.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to increase glycogen synthesis in skeletal muscle cells, inhibit cell proliferation in cancer cells, and induce neuronal differentiation in neural stem cells. In addition, this compound inhibitor VIII has been shown to modulate various signaling pathways, such as the Wnt, PI3K/Akt, and MAPK pathways.
実験室実験の利点と制限
One advantage of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII is its high potency and specificity for this compound. This allows for precise modulation of this compound activity in cells and tissues. However, one limitation of this compound inhibitor VIII is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental conditions. In addition, this compound inhibitor VIII can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII in scientific research. One direction is the investigation of its role in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of more potent and specific this compound inhibitors, which can be used for therapeutic purposes. Finally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
合成法
The synthesis of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII involves several steps, starting from the reaction of 3-chloro-6-methylbenzo[b]thiophene with 2-amino-5-methylpyridine to form 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)benzo[b]thiophene-2-carboxamide. The final step involves the chlorination of the amide group using thionyl chloride to form this compound. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry.
科学的研究の応用
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII has been widely used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been used to study the role of this compound in Alzheimer's disease, bipolar disorder, and cancer. In addition, this compound inhibitor VIII has been used to investigate the mechanism of action of various drugs, such as lithium, which is also a this compound inhibitor.
特性
IUPAC Name |
3-chloro-6-methyl-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-5-11-12(7-9)21-15(14(11)17)16(20)19-13-6-4-10(2)8-18-13/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWRCYRQFPPFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)
![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)